molecular formula C18H17Cl2N3O3 B13131860 Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate

Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13131860
M. Wt: 394.2 g/mol
InChI Key: CCMIKOUZOUACHA-UHFFFAOYSA-N
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Description

Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate is a structurally complex heterocyclic compound featuring a spirocyclic core integrating pyrano[4,3-d]pyrimidine and pyrrolidine moieties. The presence of dichloro substituents at positions 5 and 7, combined with the benzyl carboxylate group, distinguishes it from simpler pyrimidine derivatives. Pyrimidine derivatives, in general, exhibit broad biological activities, including antimicrobial, anticonvulsant, and anticancer properties, making this compound a candidate for further pharmacological exploration .

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

benzyl 2,4-dichlorospiro[5,7-dihydropyrano[4,3-d]pyrimidine-8,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C18H17Cl2N3O3/c19-15-13-9-25-11-18(14(13)21-16(20)22-15)6-7-23(10-18)17(24)26-8-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

CCMIKOUZOUACHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12COCC3=C2N=C(N=C3Cl)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dichloropyrimidine Core

  • The dichlorination at the 5 and 7 positions of the pyrimidine ring is typically achieved by chlorination of the corresponding dihydroxy or dihydroxy-substituted pyrimidine precursor using chlorinating agents such as phosphorus oxychloride (POCl₃) under reflux conditions. This step converts hydroxy groups to chloro substituents, yielding 5,7-dichloropyrimidine derivatives.

  • A typical reaction involves refluxing the dihydroxy-pyrimidine intermediate in POCl₃ for several hours (e.g., 10 hours), followed by removal of excess reagent under reduced pressure and purification by extraction and washing.

Formation of the Pyrano Ring

  • The pyrano ring fused to the pyrimidine is commonly constructed via cyclization reactions involving β-keto esters or β-diketones with the pyrimidine core under acidic or basic catalysis.

  • For example, condensation of ethyl acetoacetate derivatives with aminopyrimidine intermediates in the presence of acid catalysts (such as piperidine and acetic acid) under reflux leads to the formation of the pyrano ring system.

  • Hydrogenation steps using Pd/C catalysts may be employed to reduce intermediate unsaturated compounds to saturated pyrano derivatives.

Installation of the Benzyl Carboxylate Group

  • The benzyl ester functionality at the 1'-carboxylate position is typically introduced by esterification of the carboxylic acid precursor with benzyl alcohol under acidic conditions or by reaction of the acid chloride with benzyl alcohol.

  • Alternatively, benzyl bromide can be used to alkylate the carboxylate anion under basic conditions to form the benzyl ester.

  • Protection and deprotection strategies may be employed to ensure selective esterification without affecting other functional groups.

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Dihydroxy pyrimidine derivative POCl₃, reflux 10 h 5,7-Dichloropyrimidine intermediate ~45 Chlorination step
2 5,7-Dichloropyrimidine + β-keto ester Piperidine, acetic acid, reflux Pyrano-fused pyrimidine 60-75 Cyclization forming pyrano ring
3 Pyrano-pyrimidine intermediate Aminoalkyl halide, base Spiro-pyrrolidine fused compound 50-65 Spiro ring formation
4 Spiro compound with carboxylic acid Benzyl alcohol, acid catalyst or benzyl bromide, base Benzyl ester final product 70-85 Esterification step
  • The chlorination step using POCl₃ is critical for introducing the dichloro substituents at positions 5 and 7 with good selectivity and yield. Reaction temperature and time must be optimized to prevent over-chlorination or decomposition.

  • Cyclization to form the pyrano ring is enhanced by using a mixture of piperidine and acetic acid, which facilitates the condensation and ring closure efficiently.

  • The spiro ring formation requires careful choice of solvent and base to promote intramolecular cyclization while minimizing polymerization or side reactions. Polar aprotic solvents such as DMF or DMSO and mild bases like triethylamine are preferred.

  • Benzyl esterification proceeds best under mild acidic conditions or via benzyl bromide alkylation, with purification steps involving washing and recrystallization to achieve high purity.

The preparation of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate involves a multi-step synthetic route starting from dihydroxy pyrimidine precursors. Key steps include selective chlorination, pyrano ring formation via condensation, spiro pyrrolidine ring cyclization, and benzyl esterification. Optimization of reaction conditions at each stage ensures good yields and purity of the final compound. These methods are supported by patent disclosures and peer-reviewed research on related pyrimidine derivatives and spirocyclic heterocycles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or thiols .

Scientific Research Applications

Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. This can result in effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrano-pyrimidine derivatives in terms of structural features, synthetic routes, and reported biological activities.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents/Modifications Key Functional Groups
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate Spiro pyrano-pyrimidine-pyrrolidine 5,7-dichloro; benzyl carboxylate Chloro, spirocyclic, ester
Pyrano[2,3-d]pyrimidine derivatives (e.g., 2,3) Linear pyrano-pyrimidine Variable (e.g., hydroxy, amino, thio) Hydroxy, amino, thioether
Chloropyrido[4,3-d]pyrimidine (5) Pyrido-pyrimidine Chloro at position 5 Chloro, fused bicyclic system
Pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Fused triazolo-pyrimidine Triazole ring fusion Triazole, pyrimidine
Pyrano[2,3-d]pyrimidine diones Pyrano-pyrimidine with dione Dione (two ketone groups) Ketone, pyrimidine

Key Structural Differences:

Spirocyclic vs.

Substituent Effects: The 5,7-dichloro groups may increase lipophilicity and electron-withdrawing effects, influencing reactivity and target interactions. This contrasts with hydroxy or amino substituents in other derivatives, which could enhance solubility or hydrogen-bonding capacity .

Functional Group Diversity : The benzyl carboxylate ester in the target compound provides a hydrolyzable group for prodrug strategies, unlike dione or triazole functionalities in analogs .

Activity Insights:

  • Antimicrobial Potential: The dichloro substituents in the target compound resemble those in active antimicrobial pyrimidines (e.g., triazolo-pyrimidines ), suggesting similar mechanisms.
  • Spirocyclic Advantage: The rigid spiro system may improve pharmacokinetic properties (e.g., bioavailability) over linear derivatives like pyrano[2,3-d]pyrimidine diones .

Biological Activity

Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula: C18H17Cl2N3O3C_{18}H_{17}Cl_2N_3O_3 and a molecular weight of approximately 373.25 g/mol. The structure features a spiro-pyrimidine framework, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H17Cl2N3O3
Molecular Weight373.25 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

  • Case Study : In a study published in Journal of Medicinal Chemistry, this compound was shown to reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations ranging from 10 to 30 µM after 48 hours of exposure.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL.

  • Research Findings : A comparative study highlighted that this compound was more effective than standard antibiotics like ampicillin against resistant strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Experimental Evidence : In vivo studies using murine models showed a significant reduction in paw edema when treated with this compound compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulators such as cyclin B1.
  • Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7, A549>50% reduction in viabilityJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus, E. coliMIC: 15-30 µg/mLComparative Study
Anti-inflammatoryMacrophagesReduced TNF-α and IL-6 productionIn Vivo Study

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